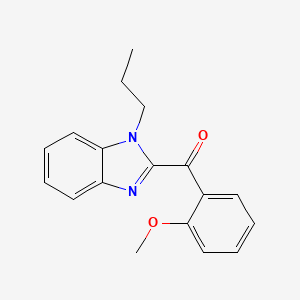

![molecular formula C17H21N3O4 B5548484 5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazolidinones represent a novel class of synthetic antibacterial agents characterized by a distinctive mechanism of action against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms (Tucker et al., 1998). The compound shares this class's core structural features, which contribute to its biological activity.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves multi-step chemical reactions, starting from β-(alkylamino)alcohols, (alkylamino)acetonitriles, (alkylamino)esters, or (alkylamino)methyl phosphonates. A notable synthetic approach for similar compounds involves Dieckmann cyclization to form piperazine-2,5-diones, highlighting the versatility and complexity of synthesizing these molecules (Aboussafy & Clive, 2012).

Molecular Structure Analysis

Oxazolidinone compounds' molecular structure is critical to their mechanism of action. The core oxazolidinone ring contributes to the molecule's binding affinity to bacterial ribosomes, inhibiting protein synthesis. Structural modifications, such as substituting the piperazinyl ring with heteroaromatic rings like pyridine or diazene, have been explored to enhance antibacterial properties (Tucker et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of oxazolidinone derivatives involves interactions at the oxazolidinone ring and the piperazine moiety. Reactions such as acetylation and the introduction of thiocarbamyl groups have been studied to modify the compound's pharmacological profile and improve its therapeutic potential (Forfar et al., 1997; Tung, 1957).

Applications De Recherche Scientifique

Antimicrobial Activities

- Oxazolidinone Derivatives : These compounds, including analogs such as U-100592 and U-100766, show significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis (Zurenko et al., 1996).

- Benzofuran Derivatives : These novel compounds demonstrate strong in vitro antibacterial activity against both susceptible and resistant Gram-positive pathogenic bacteria (Mekky & Sanad, 2020).

Antitumor and Antiviral Properties

- Oxazolidines and Oxazolidinones Derivatives : Some of these compounds show moderate antitumor activity, particularly those with 5-(1-phenyl-4-piperazinyl)methyl substitution (Chaimbault et al., 1999).

Synthesis and Characterization

- Novel Syntheses : Innovative methods for synthesizing derivatives of this compound, including piperazine/morpholine moieties, have been developed (Bhat et al., 2018).

- Characterization of Impurities : Liquid chromatography-mass spectrometry has been used to determine the impurity profile of related oxazolidinone derivatives, crucial for drug development (Thomasberger et al., 1999).

Applications in Cancer Research

- Anti-Cancer Properties : Piperazine scaffolds and related derivatives have shown potential in suppressing proliferation and inducing apoptosis in cancer cells, such as human cervical cancer HeLa cells (Khanam et al., 2018).

Propriétés

IUPAC Name |

3-[2-[2-methyl-4-(4-methylphenyl)-5-oxopiperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-12-3-5-14(6-4-12)20-9-13(2)19(11-16(20)22)15(21)10-18-7-8-24-17(18)23/h3-6,13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJODGQJFYAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)CN2CCOC2=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

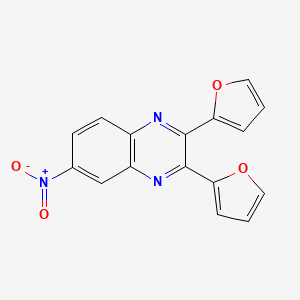

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)

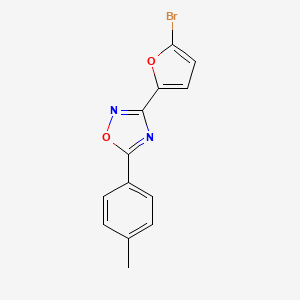

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

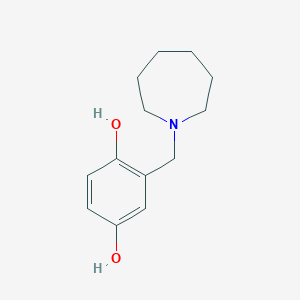

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)